Bienvenue dans la boutique en ligne BenchChem!

BRD4-Kinases-IN-3

Multi-kinase inhibition FLT3-ITD JAK-STAT pathway

BRD4-Kinases-IN-3 is the definitive multi-target probe for researchers investigating convergent BRD4 and kinase signaling in FLT3-ITD AML, JAK2-dependent leukemias, and MYC-driven cancers. Unlike single agents (JQ1, ruxolitinib), this single chemical entity concurrently inhibits BRD4 BD1 (IC₅₀ 34 nM), JAK2 (1.1 nM), FLT3 (1.1 nM), NTRK3 (5 nM), ROS1 (11 nM), and FGFR1 (43 nM) — eliminating confounding PK/PD variables inherent in drug cocktails. Essential for resistance mechanism studies, transcriptional reprogramming assays, and benchmarking pan-BD1/BD2 pharmacology. Available now; specify lot-specific CoA.

Molecular Formula C26H34FN7O2S
Molecular Weight 527.66
CAS No. 1877286-69-5
Cat. No. B606351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4-Kinases-IN-3
CAS1877286-69-5
SynonymsBRD4-Kinases-IN-3;  BRD4 Kinases IN 3;  BRD4KinasesIN3;  BRD4 kinases inhibitor 3;  BRD4-Kinases inhibitor-3; 
Molecular FormulaC26H34FN7O2S
Molecular Weight527.66
Structural Identifiers
SMILESCC(S(=O)(NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C)CC4)C(F)=C3)=NC=C2C)=C1)=O)(C)C
InChIInChI=1S/C26H34FN7O2S/c1-18-17-28-25(30-20-9-10-23(22(27)16-20)34-13-11-33(5)12-14-34)31-24(18)29-19-7-6-8-21(15-19)32-37(35,36)26(2,3)4/h6-10,15-17,32H,11-14H2,1-5H3,(H2,28,29,30,31)
InChIKeyOGJFKWUOCYNWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD4-Kinases-IN-3 (CAS: 1877286-69-5): Chemical Identity and Dual BET Bromodomain-Kinase Inhibitor Classification for Research Procurement


BRD4-Kinases-IN-3 (CAS: 1877286-69-5), also designated as Dual BET-Kinase inhibitor 3, is a small-molecule chemical probe characterized as a dual BET bromodomain-kinase inhibitor with a molecular formula of C₂₆H₃₄FN₇O₂S and a molecular weight of 527.66 [1]. The compound functions as a multi-targeted inhibitor that simultaneously engages the bromodomain-containing protein 4 (BRD4) BD1 domain and multiple oncogenic kinases including JAK2, FLT3, NTRK3, ROS1, PDGFRβ, and FGFR1, distinguishing it from single-target BRD4 inhibitors or selective kinase inhibitors [2].

Why Generic Substitution Fails: Functional Divergence Between BRD4-Kinases-IN-3 and Alternative BRD4 or Kinase Inhibitors


Simple substitution of BRD4-Kinases-IN-3 with either a single-target BRD4 bromodomain inhibitor (e.g., JQ1, OTX015) or a selective kinase inhibitor (e.g., ruxolitinib for JAK2, quizartinib for FLT3) fails to replicate its unique multi-target engagement profile. Single-agent BRD4 inhibition alone frequently leads to compensatory kinase pathway activation and acquired resistance in hematologic malignancies [1]. Conversely, selective kinase inhibitors do not suppress BRD4-driven MYC transcriptional programs [2]. BRD4-Kinases-IN-3 concurrently inhibits BRD4 BD1 (IC₅₀ = 34 nM) alongside JAK2 and FLT3 (both IC₅₀ = 1.1 nM), addressing orthogonal oncogenic drivers within a single molecular entity—a pharmacological property not achievable through cocktail administration of separate agents due to differential pharmacokinetics and potential drug-drug interactions .

Quantitative Differentiation of BRD4-Kinases-IN-3 (CAS: 1877286-69-5) Versus Comparators: Evidence-Based Procurement Guide


Pan-Kinase Multi-Target Engagement Profile of BRD4-Kinases-IN-3 Versus PLK1/BRD4 Dual Inhibitor

BRD4-Kinases-IN-3 demonstrates potent inhibition across six distinct kinase targets in addition to BRD4, whereas the dual inhibitor PLK1/BRD4-IN-3 (Compound 21) is restricted to PLK1 and BRD4 bromodomain engagement. Specifically, BRD4-Kinases-IN-3 inhibits JAK2 and FLT3 with IC₅₀ values of 1.1 nM each, and exhibits significant activity against NTRK3 (IC₅₀ = 5 nM), ROS1 (IC₅₀ = 11 nM), PDGFRβ (IC₅₀ = 16 nM), and FGFR1 (IC₅₀ = 43 nM) [1]. In contrast, PLK1/BRD4-IN-3 inhibits BRD4-BD1 with an IC₅₀ of 0.059 μM (59 nM) and PLK1 with an IC₅₀ of 0.127 μM (127 nM), without reported activity against the JAK2/FLT3/NTRK/ROS1 kinase panel . This expanded kinase targeting spectrum of BRD4-Kinases-IN-3 may confer advantage in malignancies driven by FLT3 internal tandem duplication or JAK-STAT pathway activation.

Multi-kinase inhibition FLT3-ITD JAK-STAT pathway Receptor tyrosine kinase

High-Potency FLT3 and JAK2 Inhibition Distinguishes BRD4-Kinases-IN-3 from Selective BRD4 Inhibitors

Unlike prototypical BRD4-selective inhibitors such as JQ1 (BRD4 BD1 Kd ≈ 50-90 nM) or OTX015 that lack meaningful kinase inhibitory activity, BRD4-Kinases-IN-3 couples BRD4 BD1 inhibition (IC₅₀ = 34 nM) with exceptionally potent inhibition of FLT3 (IC₅₀ = 1.1 nM) and JAK2 (IC₅₀ = 1.1 nM) . The 30-fold differential between BRD4 BD1 potency and FLT3/JAK2 potency indicates preferential engagement of these kinase targets at low nanomolar concentrations. For reference, the FLT3-selective inhibitor quizartinib exhibits an IC₅₀ of approximately 1-2 nM against FLT3-ITD but lacks BRD4 inhibitory activity entirely [1]. This dual BRD4/FLT3/JAK2 inhibition profile is particularly relevant for acute myeloid leukemia (AML) research, where FLT3-ITD mutations and persistent JAK-STAT signaling represent major therapeutic resistance mechanisms not addressed by single-target agents.

Acute myeloid leukemia FLT3-ITD mutation JAK-STAT signaling BET bromodomain

Equivalent Activity Against BRD4 BD1 and BD2 Domains Versus Domain-Selective Comparators

BRD4-Kinases-IN-3 displays equivalent inhibitory activity against both the first bromodomain (BD1) and second bromodomain (BD2) of BRD4, a property not shared by many newer-generation domain-selective BRD4 inhibitors. In contrast, compounds such as 16o (BRD4 BD2-selective) exhibit 667-fold selectivity for BD2 over BD1 (BD2 IC₅₀ = 5.8 nM; BD1 IC₅₀ = 3,869 nM) [1], while compound B6 demonstrates 40,000-fold BD2 selectivity (BD2 IC₅₀ = 0.41 nM) [2]. Additionally, BRD4-Kinases-IN-3 shows only marginally reduced activity against BRDT-1 compared to BRD4 BD1, whereas many BET inhibitors exhibit substantial selectivity among BET family members [3]. This pan-BD1/BD2 inhibitory profile may be advantageous in experimental contexts where maximal transcriptional suppression of BRD4-dependent oncogenes (e.g., MYC) is required, as BD2-selective compounds produce distinct transcriptional outcomes.

Bromodomain selectivity BD1/BD2 dual inhibition Epigenetic reader domain BET family

Cellular Antiproliferative Activity in MM and AML Lines Versus Single-Target Inhibitor Limitations

BRD4-Kinases-IN-3 demonstrates concentration-dependent inhibition of cell growth in multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines, with reported IC₅₀ values in these hematologic malignancy models [1]. This cellular activity distinguishes the compound from agents that show strong biochemical potency but fail to translate to cellular efficacy due to poor permeability or efflux. While direct head-to-head cellular comparison data against PLK1/BRD4-IN-3 in identical cell lines is not publicly available, the dual BRD4/FLT3/JAK2 inhibition profile of BRD4-Kinases-IN-3 suggests potential cellular activity advantages in FLT3-mutant AML lines (e.g., MV4-11, MOLM-13) and JAK2-dependent models where PLK1/BRD4-IN-3 may have limited effect due to its narrow kinase selectivity [2]. The multi-kinase targeting of BRD4-Kinases-IN-3 aligns with emerging evidence that dual BRD4-kinase inhibition suppresses MYCN-driven gene expression and induces apoptosis in tumor cells at low nanomolar concentrations [3].

Multiple myeloma Acute myeloid leukemia Antiproliferative activity Cancer cell line panel

High-Value Research Application Scenarios for BRD4-Kinases-IN-3 (CAS: 1877286-69-5)


FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Mechanistic Studies

BRD4-Kinases-IN-3 is optimally suited for preclinical AML research involving FLT3 internal tandem duplication (ITD) mutations, where simultaneous inhibition of BRD4 (IC₅₀ = 34 nM) and FLT3 (IC₅₀ = 1.1 nM) addresses two convergent oncogenic drivers within a single chemical entity . This dual pharmacology eliminates the confounding variables associated with multi-drug combination studies (e.g., differential cellular uptake, asynchronous pharmacokinetics) when investigating mechanisms of resistance or transcriptional reprogramming in FLT3-mutant models such as MV4-11 or MOLM-13 cells [1].

JAK-STAT Pathway-Driven Hematologic Malignancy Investigation

The compound's exceptionally potent JAK2 inhibition (IC₅₀ = 1.1 nM) combined with BRD4 BD1 inhibition (IC₅₀ = 34 nM) makes it a valuable tool compound for dissecting the interplay between epigenetic BET bromodomain function and JAK-STAT cytokine signaling in myeloproliferative neoplasms and JAK2-dependent leukemias . Unlike selective JAK2 inhibitors (e.g., ruxolitinib, fedratinib), BRD4-Kinases-IN-3 concurrently suppresses BRD4-mediated MYC transcription, potentially overcoming JAK inhibitor persistence mechanisms associated with MYC upregulation [2].

Comparative BRD4 Bromodomain Pharmacology: Pan-BD1/BD2 Versus Domain-Selective Profiling

BRD4-Kinases-IN-3 serves as a reference pan-BD1/BD2 inhibitor in experimental designs that compare transcriptional and phenotypic outcomes of equivalent dual-domain inhibition versus BD1-selective (e.g., GSK778) or BD2-selective (e.g., 16o, B6) compounds [1]. Its equivalent activity against both bromodomains provides a defined baseline for interpreting domain-selective inhibitor effects in gene expression studies, chromatin immunoprecipitation (ChIP) assays, and functional genomics screens .

Multi-Kinase-Dependent Pediatric Solid Tumor Preclinical Modeling

The compound's multi-kinase inhibitory spectrum—including NTRK3 (IC₅₀ = 5 nM), ROS1 (IC₅₀ = 11 nM), and FGFR1 (IC₅₀ = 43 nM) in addition to BRD4—positions it as a candidate chemical probe for pediatric solid tumor research, where concurrent inhibition of BRD4 and receptor tyrosine kinases has demonstrated tumor-specific antiproliferative and pro-apoptotic effects associated with reduced MYCN-driven gene expression [3]. This aligns with validated dual BRD4-kinase inhibitor pharmacology shown to suppress neuroblastoma and medulloblastoma tumor cell growth at low nanomolar concentrations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4-Kinases-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.